![molecular formula C17H14N2O2S B2694236 N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide CAS No. 325979-20-2](/img/structure/B2694236.png)
N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide
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Overview
Description
“N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide” is a chemical compound. It’s related to “N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea”, which may have chronic pain-relieving properties and has been shown to have antihyperalgesic effects in mice with neuropathic pain .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Scientific Research Applications
Antibacterial Activity
The synthesis of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives has revealed promising antibacterial potential . These hybrid antimicrobials combine the effects of thiazole and sulfonamide groups, both known for their antibacterial activity. Key findings include:
Corrosion Inhibition
N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide has also been investigated for its corrosion combating action. Experimental results suggest its potential as an inhibitor for low-carbon steel corrosion .
Other Applications
While the above fields represent the primary research areas, further studies may uncover additional applications. For instance, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide has been prepared and characterized, providing insights into its properties . Additionally, thiazoles have diverse biological activities, including antibacterial effects .
Mechanism of Action
Target of Action
N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide, also known as (2E)-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENAMIDE, has been found to have antibacterial activity . The compound’s primary targets are both Gram-negative and Gram-positive bacteria .
Mode of Action
N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide interacts with its bacterial targets by forming a complex with a cell-penetrating peptide called octaarginine . This complex displays potent antibacterial activity, creating pores in the bacterial cell membranes .
Biochemical Pathways
The biochemical pathways affected by N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide are related to its antibacterial activity. The compound disrupts the integrity of bacterial cell membranes, leading to cell death . The downstream effects of this action include the eradication of bacterial infections.
Result of Action
The result of N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide’s action is the inhibition of bacterial growth. The compound achieves this by disrupting the integrity of bacterial cell membranes, leading to cell death . This results in the eradication of bacterial infections.
properties
IUPAC Name |
(E)-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-21-13-8-5-9-14-16(13)19-17(22-14)18-15(20)11-10-12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19,20)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLZWTNDPUAMHQ-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide |
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